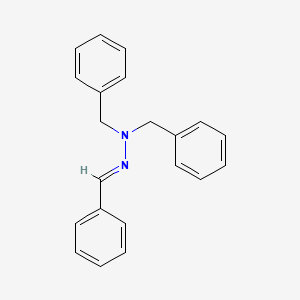

![molecular formula C18H21N5OS B5508501 (1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)

(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , due to its intricate structure, is a subject of interest in the field of medicinal chemistry, particularly for its potential applications in cognitive disorders and other neurological conditions. Its synthesis and analysis contribute to the development of novel pharmacotherapies.

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex chemical reactions. In related research, a novel alpha 7 nicotinic acetylcholine receptor agonist, identified for the treatment of cognitive deficits, showcases the intricate synthesis processes typical for compounds with a diazabicyclo[3.2.2]nonane core (O’Donnell et al., 2010).

Molecular Structure Analysis

Structural analysis through techniques like X-ray diffraction helps in understanding the three-dimensional configuration of these compounds, providing insights into their interaction potential with biological targets. The structural study of related compounds, such as 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane, underlines the importance of molecular structure in determining chemical behavior and reactivity (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving diazabicyclo[3.2.2]nonane derivatives are diverse, leading to various functionalized products. The Mannich reaction, for example, is utilized in synthesizing N,S-containing heterocycles, demonstrating the versatility of reactions involving diazabicyclo[3.2.2]nonane cores (Dotsenko et al., 2007).

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Ligand Behavior

One study focuses on the coordination chemistry of a bispidine-based ligand similar to the structure , revealing its potential in forming stable metal complexes. This research explores how the ligand's rigid backbone and specific donor atoms facilitate the coordination with metal ions, leading to stable complexes. Such complexes are significant for their potential applications in catalysis, material science, and as models for biological systems (Bleiholder et al., 2005).

Synthesis and Biological Activity

Another study details the synthesis and evaluation of bicyclic σ receptor ligands with cytotoxic activity. It explores the stereochemical aspects of ligand synthesis and their affinity to σ1 receptors, alongside investigating their effects on cell growth inhibition in various tumor cell lines. This highlights the compound's relevance in medicinal chemistry, particularly in designing agents with potential anticancer properties (Geiger et al., 2007).

Cognitive Disorders Treatment

Research into nicotinic acetylcholine receptor (nAChR) agonists uncovers compounds with a structural resemblance to the chemical , showing potential for treating cognitive deficits associated with psychiatric or neurological conditions. Such compounds exhibit high oral bioavailability and effective brain penetration, demonstrating their therapeutic potential in enhancing cognitive functions (O’Donnell et al., 2010).

Antimicrobial Applications

A study on heterocyclic compounds, which shares functional groups with the specified chemical, showcases their application as antimicrobial additives in polyurethane varnishes and printing ink pastes. These compounds' incorporation into materials provides a promising route for developing surfaces with antimicrobial properties, relevant in healthcare and industrial applications (El‐Wahab et al., 2015).

Photobase Generators in Photochemistry

The synthesis and performance evaluation of nitrogen heterocyclic amidines, including derivatives similar to the queried compound, as photobase generators are examined for their application in photochemistry. These compounds' ability to generate a base upon light exposure has implications for developing photosensitive materials and processes (Guo-qian, 2013).

Eigenschaften

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-25-16-15(4-2-7-19-16)17(24)23-11-13-5-6-14(23)12-22(10-13)18-20-8-3-9-21-18/h2-4,7-9,13-14H,5-6,10-12H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXTYRUHIHLUSL-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)

![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)

![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)